molecular formula C20H19NO4 B557544 Fmoc-L-Allylglycine CAS No. 146549-21-5

Fmoc-L-Allylglycine

Cat. No. B557544
M. Wt: 337.4 g/mol
InChI Key: YVBLQCANYSFEBN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-Gly (allyl)-OH and Fmoc-allyl-L-glycine . It is used in peptide synthesis .


Synthesis Analysis

While specific synthesis methods for Fmoc-L-Allylglycine were not found, a related compound, Fmoc-L-homopropargylglycine-OH, has been synthesized using a double Boc protection optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .


Molecular Structure Analysis

The molecular weight of Fmoc-L-Allylglycine is 337.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid . The compound’s structure can be represented by various SMILES strings, including C=CCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 and C=CC [C@@H] (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Chemical Reactions Analysis

Fmoc-L-Allylglycine is used in peptide synthesis, where it can undergo selective cleavage at the amide bond between allylglycine and the subsequent amino acid with iodine . The lateral double bond allows selective modifications of a peptide, for example, via metathesis .


Physical And Chemical Properties Analysis

Fmoc-L-Allylglycine is a white to off-white powder with a melting point of 136 - 139 °C . Its optical rotation is [a]20D = -8 ± 2 ° (C=1 in DMF) .

Scientific Research Applications

  • Hydrogel Formation and Self-Assembly

    • Field : Biochemistry and Material Science
    • Application : Fmoc-dipeptides, which include Fmoc-L-Allylglycine, have been found to self-assemble and form biofunctional hydrogel materials in aqueous media . These hydrogels are formed through the creation of supramolecular nanostructures and their three-dimensional networks .
    • Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
    • Results : The study found that the self-assembly of these new Fmoc-dipeptides comprising α-methyl-L-phenylalanine resulted in various biofunctional hydrogel materials .
  • Antibacterial Activity

    • Field : Biomedical Applications
    • Application : An amino acid-based hydrogel formed by the self-assembly of N-(9-fluorenylmethoxycarbonyl)-L-Leucine (Fmoc-L) and Fmoc-L-Lysine (Fmoc-K) has been reported to display antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • Method : The Fmoc-L/Fmoc-K hydrogel, which consisted of twisted nanobelts, was found to target and destroy the bacterial cell membrane, causing cytoplasmic leakage and eventually cell death .
    • Results : The hydrogel displayed antibacterial activity against S. aureus, B. subtilis, L. monocytogenes, E. coli, and Sh. sonnei. The inhibition rates against these bacteria were found to be 97%, 100%, 44%, 45%, and 32% respectively after incubation with 4 mM of an Fmoc-L/Fmoc-K hydrogel with the molar ratio of 3:1 for 2 hours .
  • Peptide Modification

    • Field : Biochemistry
    • Application : The lateral double bond in Fmoc-L-Allylglycine allows for selective modifications of a peptide via metathesis .
    • Method : Replacing cysteine residues by allylglycine allows to obtain carba-analogs of disulfide-bridged peptides .
    • Results : This method is used for obtaining Fmoc-prenylglycine .
  • pH-Controlled Ambidextrous Gelation

    • Field : Material Science
    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages . This means that the gelation can occur in both hydrophilic and hydrophobic environments depending on the pH .
    • Method : The self-assembly of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : The study found that Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Fabrication of Biofunctional Hydrogel Materials

    • Field : Biochemistry and Material Science
    • Application : Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
    • Method : The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine was found to have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
    • Results : The study found that the self-assembly of these new Fmoc-dipeptides resulted in various biofunctional hydrogel materials .
  • Peptide Modification via Metathesis

    • Field : Biochemistry
    • Application : The lateral double bond in Fmoc-L-Allylglycine allows for selective modifications of a peptide via metathesis .
    • Method : Replacing cysteine residues by allylglycine allows to obtain carba-analogs of disulfide-bridged peptides .
    • Results : This method is used for obtaining Fmoc-prenylglycine .
  • pH-Controlled Ambidextrous Gelation

    • Field : Material Science
    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages . This means that the gelation can occur in both hydrophilic and hydrophobic environments depending on the pH .
    • Method : The self-assembly of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : The study found that Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Self-Assembly and Hydrogel Formation

    • Field : Biochemistry and Material Science
    • Application : Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
    • Method : The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine was found to have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
    • Results : The study found that the self-assembly of these new Fmoc-dipeptides resulted in various biofunctional hydrogel materials .
  • Peptide Modification via Metathesis

    • Field : Biochemistry
    • Application : The lateral double bond in Fmoc-L-Allylglycine allows for selective modifications of a peptide via metathesis .
    • Method : Replacing cysteine residues by allylglycine allows to obtain carba-analogs of disulfide-bridged peptides .
    • Results : This method is used for obtaining Fmoc-prenylglycine .

Safety And Hazards

While specific safety and hazards information for Fmoc-L-Allylglycine was not found, it is generally recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

Peptide drug discovery, including the use of Fmoc-L-Allylglycine, has shown a resurgence since 2000 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs, including those involving Fmoc-L-Allylglycine, is one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBLQCANYSFEBN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370318
Record name Fmoc-L-Allylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Allylglycine

CAS RN

146549-21-5
Record name Fmoc-L-Allylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-Allylglycine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-Allylglycine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-Allylglycine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-Allylglycine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-Allylglycine
Reactant of Route 6
Fmoc-L-Allylglycine

Citations

For This Compound
54
Citations
N Franz, L Menin, HA Klok - Organic & biomolecular chemistry, 2009 - pubs.rsc.org
Hydrophilic/hydrophobic patterning is a powerful strategy to control folding in non-natural polymers/oligomers. In this contribution, we present a novel strategy for the preparation of …
Number of citations: 20 pubs.rsc.org
S Oishi, ZD Shi, KM Worthy, LK Bindu… - …, 2005 - Wiley Online Library
… Elaboration of resin 18 along the next two pathways differed in the initial coupling of either N-Fmoc L-allylglycine or N-Fmoc D-allylglycine (resins 19 a and 19 b, respectively). Coupling …
DJ Derksen, JL Stymiest… - Journal of the American …, 2006 - ACS Publications
… Cys9Ser and Cys14Ser double mutant 6 of LeuA was also synthesized in a fashion analogous to formation of 5, except that Fmoc-Ser(t-Bu)-OH was used in place of Fmoc-l-allylglycine. …
Number of citations: 81 pubs.acs.org
JC Spetzler, T Hoeg‐Jensen - Journal of Peptide Science: An …, 2001 - Wiley Online Library
… Fmoc-L-allylglycine indolinide 16 was prepared by use of TBTU, HATU [65] or DCC (Scheme 3). This compound was crystalline and easy to handle. A drawback of the indolinide class …
Number of citations: 28 onlinelibrary.wiley.com
K Biswas, DM Coltart, SJ Danishefsky - Tetrahedron letters, 2002 - Elsevier
… The procedure involves a cross-metathesis reaction with Fmoc-l-allylglycine benzyl ester, followed by reduction of the resulting olefin via catalytic hydrogenation, with the concomitant …
Number of citations: 50 www.sciencedirect.com
K Meinander, J Weisell, M Pakkala, AC Tadd… - …, 2013 - pubs.rsc.org
… We refined our strategy by stopping the peptide synthesis after attachment of the second Fmoc-L-allylglycine, resulting in intermediate 21. An initial attempt to perform the ring-closing …
Number of citations: 10 pubs.rsc.org
K Meinander, J Weisell, M Pakkala, AC Tadd, C Hekim… - researchgate.net
… We rened our strategy by stopping the peptide synthesis aer attachment of the second Fmoc-L-allylglycine, resulting in intermediate 21. An initial attempt to perform the ring-closing …
Number of citations: 0 www.researchgate.net
A Basso - 2008 - repository.lib.ncsu.edu
… with only 0.04 meq.g-1 of Fmoc-L-allylglycine loaded onto the resin compared to 0.30 meq.g… at 37 oC as well as 8 equivalents of both Fmoc-L-allylglycine and HCTU at 37 oC. However, …
Number of citations: 0 repository.lib.ncsu.edu
ZN Mahmoud, SB Gunnoo, AR Thomson, JM Fletcher… - Biomaterials, 2011 - Elsevier
… Fmoc-l-allylglycine was used to introduce an alkene into SAF-p1. Again, two variants, SAF-p1y2 and SAF-p1y4, were synthesized each with a single allyl functional group at the second, …
Number of citations: 71 www.sciencedirect.com
P Králová, M Soural - The Journal of Organic Chemistry, 2022 - ACS Publications
… In this article, the multistep SPS of complex isoquinolines from Fmoc-l-allylglycine is reported, with ring-closure enyne metathesis (RCEM) (20,29) and Diels–Alder cycloaddition (29,30) …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.